molecular formula C13H21BO3 B2947805 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 497959-44-1

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Cat. No.: B2947805
CAS No.: 497959-44-1
M. Wt: 236.12
InChI Key: ZQERQNZHHRBQQU-UHFFFAOYSA-N
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Description

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a boronate ester group

Biochemical Analysis

Biochemical Properties

The compound 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one plays a significant role in biochemical reactions. It has been found to be involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Cellular Effects

The effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one is complex and involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and is an area of active research .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one can vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Transport and Distribution

The transport and distribution of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

The subcellular localization of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one typically involves the borylation of a cyclohexenone precursor. One common method is the palladium-catalyzed borylation of the corresponding cyclohexenone using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Cyclohexanone derivatives.

    Substitution: Aryl-substituted cyclohexenones.

Scientific Research Applications

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is unique due to the combination of the cyclohexenone ring and the boronate ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQERQNZHHRBQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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